![molecular formula C19H18N6O2 B451116 N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B451116.png)
N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a pyridine ring, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Attachment of the phenyl group: This step involves the coupling of the pyrazole derivative with a phenyl halide under palladium-catalyzed conditions.
Formation of the hydrazone linkage: The pyrazole-phenyl intermediate is then reacted with an aldehyde to form the hydrazone.
Coupling with pyridine-4-carboxylic acid: The final step involves the coupling of the hydrazone intermediate with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.
相似化合物的比较
Similar Compounds
- N-{3-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzenesulfonamide
- N-{3-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide
Uniqueness
N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
属性
分子式 |
C19H18N6O2 |
|---|---|
分子量 |
362.4g/mol |
IUPAC 名称 |
N-[3-[(Z)-C-methyl-N-[(1-methylpyrazole-3-carbonyl)amino]carbonimidoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18N6O2/c1-13(22-23-19(27)17-8-11-25(2)24-17)15-4-3-5-16(12-15)21-18(26)14-6-9-20-10-7-14/h3-12H,1-2H3,(H,21,26)(H,23,27)/b22-13- |
InChI 键 |
JWXGKDCFNWETLH-XKZIYDEJSA-N |
SMILES |
CC(=NNC(=O)C1=NN(C=C1)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
手性 SMILES |
C/C(=N/NC(=O)C1=NN(C=C1)C)/C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
CC(=NNC(=O)C1=NN(C=C1)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


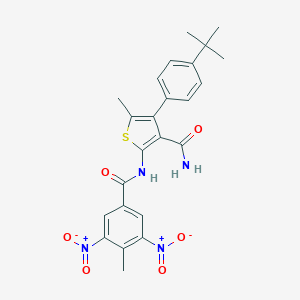
![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-chlorobenzohydrazide](/img/structure/B451037.png)
![N-{3-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B451040.png)
![Methyl 4-(4-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451041.png)
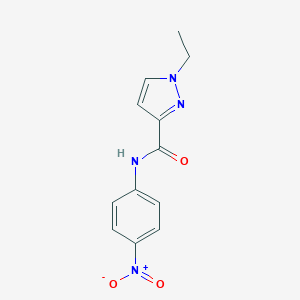
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B451043.png)
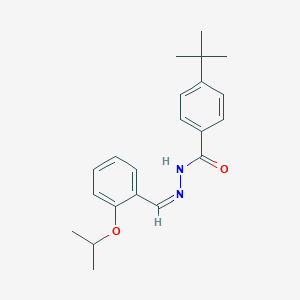
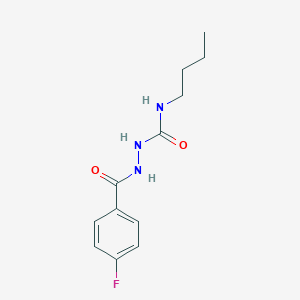
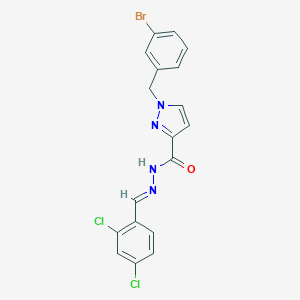
![3-[(2,5-dichlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B451048.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B451050.png)
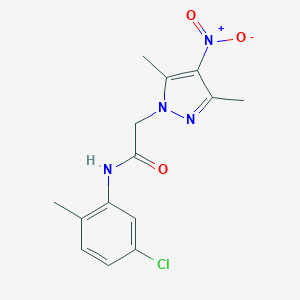
![2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE](/img/structure/B451052.png)
![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B451057.png)
